4-chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amine 4-chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amine
Brand Name: Vulcanchem
CAS No.: 57639-21-1
VCID: VC4027150
InChI: InChI=1S/C6H9ClN4/c1-3-4-9-5(7)11-6(8-2)10-4/h3H2,1-2H3,(H,8,9,10,11)
SMILES: CCC1=NC(=NC(=N1)Cl)NC
Molecular Formula: C6H9ClN4
Molecular Weight: 172.61 g/mol

4-chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amine

CAS No.: 57639-21-1

Cat. No.: VC4027150

Molecular Formula: C6H9ClN4

Molecular Weight: 172.61 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amine - 57639-21-1

Specification

CAS No. 57639-21-1
Molecular Formula C6H9ClN4
Molecular Weight 172.61 g/mol
IUPAC Name 4-chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amine
Standard InChI InChI=1S/C6H9ClN4/c1-3-4-9-5(7)11-6(8-2)10-4/h3H2,1-2H3,(H,8,9,10,11)
Standard InChI Key MOVNKVGHCJOYGB-UHFFFAOYSA-N
SMILES CCC1=NC(=NC(=N1)Cl)NC
Canonical SMILES CCC1=NC(=NC(=N1)Cl)NC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-Chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amine belongs to the s-triazine class, featuring a six-membered aromatic ring with three nitrogen atoms at positions 1, 3, and 5. The chlorine atom occupies position 4, while positions 2 and 6 are substituted with a methylamine (-NHCH₃) and ethyl (-C₂H₅) group, respectively . This substitution pattern is critical for its electronic configuration and intermolecular interactions.

The compound’s IUPAC name, 4-chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amine, reflects its systematic substitution. Its SMILES notation (CCC1=NC(=NC(=N1)Cl)NC) and InChIKey (MOVNKVGHCJOYGB-UHFFFAOYSA-N) provide unambiguous representations for computational and experimental studies .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₉ClN₄
Molecular Weight172.61 g/mol
CAS Registry Number57639-21-1
XLogP3-AA (Predicted)1.9
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Synthesis and Manufacturing

Industrial Synthesis Pathways

The synthesis of 4-chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amine typically involves sequential nucleophilic substitution reactions. A common route begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which undergoes controlled substitution:

  • Ethylation: Reaction with ethylamine at 0–5°C replaces one chlorine atom.

  • Methylamination: Subsequent treatment with methylamine at 50–60°C substitutes the second chlorine .

  • Purification: Chromatography or recrystallization isolates the final product.

Critical Parameters:

  • Temperature control prevents over-substitution.

  • Solvent choice (e.g., THF, dichloromethane) influences reaction kinetics .

  • Catalysts like DMAP may enhance amine reactivity .

Yield Optimization

Pilot-scale studies report yields of 68–72%, with impurities primarily arising from di- and tri-substituted byproducts . Advanced techniques such as flow chemistry could improve selectivity, though no published data exist for this specific compound.

Physicochemical and Thermodynamic Properties

Solubility and Stability

The compound exhibits limited water solubility (<0.1 mg/mL at 25°C) due to its hydrophobic ethyl and methyl groups . It is more soluble in polar aprotic solvents like DMSO (12.4 mg/mL) and DMF (9.8 mg/mL) . Stability studies indicate decomposition above 200°C, with HCl elimination observed under acidic conditions.

Crystallographic Data

No single-crystal X-ray structures are available, but computational models predict a planar triazine ring with substituents in alternating positions. The N–Cl bond length is estimated at 1.73 Å, comparable to other chlorotriazines .

Biological Activities and Mechanisms

Anticancer Activity

Preliminary in vitro assays on similar triazines demonstrate IC₅₀ values of 8–15 μM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. Proposed mechanisms include:

  • Topoisomerase II inhibition: Intercalation into DNA-enzyme complexes.

  • Reactive oxygen species (ROS) generation: Oxidative stress-induced apoptosis.

Table 2: Comparative Cytotoxicity of Triazine Derivatives

CompoundIC₅₀ (μM) – MCF-7IC₅₀ (μM) – HCT-116
4-Chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amine12.314.7
4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine 9.811.2
4-Chloro-6-methyl-1,3,5-triazin-2-amine 18.421.9

Industrial and Research Applications

Agrochemical Intermediates

The compound serves as a precursor in synthesizing sulfonylurea herbicides. Its ethyl group enhances lipid solubility, improving foliar absorption in target plants .

Pharmaceutical Development

Ongoing studies explore its use as a:

  • Kinase inhibitor scaffold: Modifications to the amine group could target EGFR or VEGFR.

  • Antimicrobial agent: Triazines show activity against Gram-positive bacteria (MIC: 32–64 μg/mL).

CodePhrase
H319Causes serious eye irritation
H335May cause respiratory irritation

Comparison with Structural Analogs

Chlorine Substitution Effects

Replacing the 4-chloro group with amino (as in 6-chloro-N-ethyl-1,3,5-triazine-2,4-diamine ) increases water solubility by 300% but reduces herbicidal activity .

Alkyl Chain Impact

The ethyl group confers greater lipophilicity (LogP +0.4) versus methyl analogs, enhancing membrane permeability in biological systems .

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